2-methylcyclohexane-1,4-dione

Description

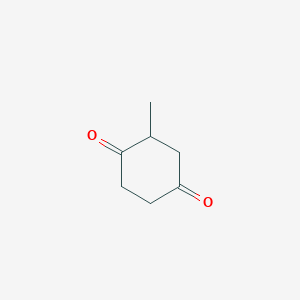

Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclohexane-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDRHCQVKCDSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430710 | |

| Record name | 1,4-Cyclohexanedione, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13742-19-3 | |

| Record name | 1,4-Cyclohexanedione, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-methyl-1,4-cyclohexanedione chemical structure and IUPAC name

[1]

Chemical Identity & Structural Elucidation[1][2][3]

2-Methyl-1,4-cyclohexanedione is a cyclic diketone characterized by a six-membered carbon ring substituted with ketone groups at the 1 and 4 positions and a methyl group at the 2 position.[1] Unlike its more common isomer, 2-methyl-1,3-cyclohexanedione (a precursor to the Wieland-Miescher ketone), the 1,4-isomer lacks the structural capacity for stable intramolecular hydrogen bonding in its enol form, leading to distinct chemical behavior and reactivity profiles.[1]

Core Data Matrix[1]

| Property | Specification |

| IUPAC Name | 2-methylcyclohexane-1,4-dione |

| CAS Registry Number | 13742-19-3 |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| SMILES | CC1CC(=O)CCC1=O |

| Physical State | Solid (Low melting point) |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform |

Structural Visualization

The following diagram illustrates the atomic connectivity and numbering scheme for the molecule.

Figure 1: Connectivity of 2-methyl-1,4-cyclohexanedione. The C1 and C4 positions host carbonyl groups, while the C2 position bears the methyl substituent.

Conformational Analysis & Tautomerism

Conformational Dynamics

While cyclohexane typically adopts a chair conformation to minimize torsional strain, 1,4-cyclohexanedione and its derivatives often exist in a dynamic equilibrium between a twist-boat and a chair conformation.[1]

-

Dipole Minimization: The twist-boat form is often favored in 1,4-diones to minimize the net dipole moment and avoid the steric repulsion of the "flagpole" hydrogens found in the boat form, although the crystal structure of the parent 1,4-dione shows a twist-boat lattice.

-

Steric Influence: The addition of the methyl group at C2 introduces 1,3-diaxial interactions if the ring adopts a chair form where the methyl is axial.[1] Therefore, the conformer with the equatorial methyl group is thermodynamically preferred.[1]

Tautomerism: The 1,4 vs. 1,3 Distinction

A critical distinction for researchers is the tautomeric behavior of this molecule compared to the 1,3-isomer.

-

1,3-Cyclohexanedione: Forms a stable enol due to conjugation and intramolecular hydrogen bonding (pseudo-six-membered ring).[1]

-

2-Methyl-1,4-Cyclohexanedione: The ketones are isolated.[1] Enolization at C2 or C3 does not yield a conjugated system with the C4 carbonyl.[1] Consequently, the diketo form is overwhelmingly favored in equilibrium.[1] This impacts reactivity, making the molecule less acidic (higher pKa) than its 1,3-counterpart.[1]

Synthetic Protocol: Oxidation of Diol Precursor

The most robust laboratory-scale synthesis involves the oxidation of 2-methyl-1,4-cyclohexanediol .[1] This precursor is readily obtained via the hydrogenation of methylhydroquinone or 2-methyl-1,4-benzoquinone.[1] The following protocol utilizes Jones Reagent (Chromic acid), a standard method for converting secondary alcohols to ketones with high fidelity.

Reagents & Equipment[1][4]

-

Substrate: 2-Methyl-1,4-cyclohexanediol (10 mmol)

-

Oxidant: Jones Reagent (2.67 M CrO₃ in H₂SO₄)

-

Solvent: Acetone (HPLC Grade)

-

Quenching Agent: Isopropyl alcohol

-

Apparatus: 3-neck round bottom flask, addition funnel, magnetic stirrer, ice bath.[1]

Step-by-Step Methodology

-

Preparation: Dissolve 1.30 g (10 mmol) of 2-methyl-1,4-cyclohexanediol in 30 mL of acetone in the round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Oxidation: Add Jones Reagent dropwise via the addition funnel.[1] The orange reagent will turn green (Cr³⁺ formation) upon contact with the alcohol.[1][2]

-

Critical Checkpoint: Continue addition until the orange color persists for >1 minute, indicating excess oxidant.[1]

-

-

Quenching: Add 1-2 mL of isopropyl alcohol dropwise to consume excess oxidant. The solution should return to a green suspension.[1]

-

Workup:

-

Purification: Concentrate under reduced pressure. The crude product can be recrystallized from CCl₄ or purified via flash column chromatography (Silica gel, Hexane:EtOAc 4:1).[1]

Reaction Workflow Diagram

Figure 2: Process flow for the Jones Oxidation synthesis route.

Analytical Characterization

To validate the synthesis, the following spectroscopic data should be referenced.

Nuclear Magnetic Resonance (NMR) Prediction

Due to the lack of symmetry caused by the C2-methyl group, the ¹H-NMR spectrum is more complex than the unsubstituted parent.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| -CH₃ | 1.10 - 1.15 | Doublet (d) | 3H | Methyl group at C2 |

| C2-H | 2.60 - 2.80 | Multiplet (m) | 1H | Methine proton alpha to ketone |

| C3-H, C5-H, C6-H | 2.30 - 2.60 | Complex Multiplets | 6H | Ring methylene protons |

Mass Spectrometry (MS)

Applications in Pharmacophore Development

2-Methyl-1,4-cyclohexanedione serves as a specialized scaffold in medicinal chemistry:

-

Terpene Synthesis: It acts as a starting material for the synthesis of irregular terpenes where the 1,4-oxygenation pattern is required, distinct from the 1,3-pattern found in natural steroids.[1]

-

Heterocycle Formation: The 1,4-diketone motif allows for the Paal-Knorr synthesis of substituted furans, thiophenes, and pyrroles when reacted with acid, P₂S₅, or primary amines, respectively.[1]

-

Bio-isosteres: Used to probe the steric requirements of binding pockets where a flat aromatic ring (like p-benzoquinone) is too reactive or toxic; the dione offers a non-planar, non-aromatic alternative.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9793761, 2-methylcyclohexane-1,4-dione.[1] Retrieved February 9, 2026, from [Link]

-

Organic Syntheses (Various Years). General procedures for Jones Oxidation. (Methodology adapted from standard protocols for secondary alcohol oxidation).[1] [Link]

A-Technical-Guide-to-2-Methylcyclohexanedione-Isomers-Structural-and-Reactivity-Differences

An In-Depth Technical Guide on the Core Differences Between 2-methylcyclohexane-1,4-dione and its 1,3-dione Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanedione frameworks are pivotal structural motifs in organic synthesis and medicinal chemistry, serving as versatile intermediates for the construction of complex molecular architectures.[1] The constitutional isomers, 2-methylcyclohexane-1,3-dione and 2-methylcyclohexane-1,4-dione, while possessing the same molecular formula (C₇H₁₀O₂), exhibit profoundly different chemical behaviors due to the relative positioning of their carbonyl functionalities.[2][3] This guide provides a comprehensive analysis of these differences, focusing on the structural nuances, spectroscopic signatures, and divergent reactivity profiles that dictate their unique synthetic applications. We will explore the mechanistic underpinnings of their reactivity, supported by field-proven insights and detailed experimental protocols, to offer a holistic understanding for professionals in drug development and chemical research.

Chapter 1: The Structural and Spectroscopic Divide

The fundamental difference between the two isomers lies in the placement of the carbonyl groups, which directly influences their electronic properties, acidity, and conformational preferences.

Molecular Structure

-

2-methylcyclohexane-1,3-dione: This isomer features a β-dicarbonyl system. The methylene group at the C2 position, flanked by two electron-withdrawing carbonyl groups, is of paramount chemical significance.[4]

-

2-methylcyclohexane-1,4-dione: In this case, the carbonyls are in a γ-relationship. The protons on the carbons alpha to each carbonyl (C3, C5, and C6) are less acidic than the C2 proton of the 1,3-isomer.

DOT script for the chemical structures of the two isomers:

Caption: Chemical structures of 2-methylcyclohexane-1,3-dione and 2-methylcyclohexane-1,4-dione.

Spectroscopic Differentiation

The distinct structural arrangements give rise to unique spectroscopic fingerprints, allowing for unambiguous identification.

| Spectroscopic Data | 2-methylcyclohexane-1,3-dione | 2-methylcyclohexane-1,4-dione |

| ¹H NMR | The C2-H proton signal is a quartet coupled to the C2-methyl group. The methylene protons at C4, C5, and C6 show complex multiplets. | The C2-H proton signal is a multiplet. Protons on C3, C5, and C6, alpha to the carbonyls, appear as distinct multiplets. |

| ¹³C NMR | Two distinct carbonyl signals. The C2 carbon, bearing the methyl group, is significantly deshielded. | Two distinct carbonyl signals. The C2 carbon is less deshielded compared to the 1,3-isomer. |

| IR Spectroscopy | Shows characteristic C=O stretching frequencies for a β-dicarbonyl system, often appearing as a broad band due to enolization and hydrogen bonding. | Displays sharp C=O stretching frequencies typical of isolated ketone functionalities. |

| Mass Spectrometry | Fragmentation patterns are influenced by the proximity of the carbonyl groups, often showing characteristic losses.[3] | Fragmentation is dictated by the individual carbonyl groups, leading to different fragmentation pathways. |

Chapter 2: Reactivity and Mechanistic Insights: The Tale of the Active Methylene

The most striking difference in reactivity stems from the "active methylene" group in 2-methylcyclohexane-1,3-dione.

Enolization and Acidity

The protons on a carbon atom situated between two carbonyl groups (α-hydrogens) are significantly more acidic than those adjacent to a single carbonyl group.[5][6] This is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized over both oxygen atoms.[7]

-

2-methylcyclohexane-1,3-dione: The proton at the C2 position is highly acidic (pKa ≈ 11 in water), leading to the ready formation of a stable enolate under basic conditions. This high acidity and enol content dictate its reactivity.[4]

-

2-methylcyclohexane-1,4-dione: The α-protons are less acidic (pKa ≈ 19-20), requiring a stronger base for deprotonation.[5] The resulting enolate is less stabilized as the charge is delocalized over only one carbonyl group.

DOT script for the enolization equilibrium for both isomers:

Caption: Contrasting enolization pathways of the two isomers.

Synthetic Utility: The Robinson Annulation

The enhanced nucleophilicity of the enolate derived from 2-methylcyclohexane-1,3-dione makes it a cornerstone of carbon-carbon bond formation.[8] A classic example is the Robinson annulation, a powerful ring-forming reaction.[9][10][11][12]

Mechanism:

-

Michael Addition: The enolate of 2-methylcyclohexane-1,3-dione acts as a Michael donor, attacking an α,β-unsaturated ketone (e.g., methyl vinyl ketone).[9]

-

Intramolecular Aldol Condensation: The resulting dicarbonyl intermediate undergoes an intramolecular aldol reaction, forming a new six-membered ring.[11]

-

Dehydration: Subsequent elimination of water yields a cyclohexenone derivative.

DOT script for the Robinson Annulation workflow:

Caption: Workflow for the Robinson Annulation reaction.

In contrast, 2-methylcyclohexane-1,4-dione does not readily participate in this reaction under similar conditions due to the lower acidity of its α-protons and the formation of a less stable enolate.

Chapter 3: Synthetic Pathways

The distinct reactivities of the isomers necessitate different synthetic strategies.

Synthesis of 2-methylcyclohexane-1,3-dione

A common and reliable method involves the methylation of 1,3-cyclohexanedione (dihydroresorcinol).[13]

Experimental Protocol:

-

Hydrogenation of Resorcinol: Resorcinol is hydrogenated in the presence of a nickel catalyst and sodium hydroxide to yield a solution of 1,3-cyclohexanedione.[13]

-

Methylation: The resulting solution is treated with methyl iodide in the presence of a base (e.g., sodium hydroxide) and refluxed.[13]

-

Workup and Purification: The reaction mixture is cooled, and the crystallized product is collected by filtration, washed, and dried. Recrystallization from ethanol can be performed for further purification.[13]

Other synthetic routes include the cyclization of ethyl 5-oxoheptanoate.[13][14]

Synthesis of 2-methylcyclohexane-1,4-dione

The synthesis of the 1,4-dione isomer often involves multi-step sequences, for instance, starting from cyclohexanone. A potential route could involve the formation of an enamine from cyclohexanone, followed by methylation and subsequent oxidation.[15] Another approach could be the Diels-Alder reaction between a suitable diene and dienophile to construct the substituted cyclohexene ring, followed by ozonolysis or other oxidative cleavage methods to install the carbonyl groups.[16]

Chapter 4: Applications in Drug Development

The cyclohexanedione scaffold is prevalent in numerous biologically active molecules. The choice between the 1,3- and 1,4-isomer is critical in drug design and synthesis.

-

2-methylcyclohexane-1,3-dione is a valuable building block for synthesizing steroids, terpenoids, and alkaloids, many of which have significant pharmacological properties.[2] Its predictable reactivity in reactions like the Robinson annulation allows for the efficient construction of polycyclic systems.[8] It is also used in the synthesis of compounds with potential anti-inflammatory and analgesic properties.[2]

-

2-methylcyclohexane-1,4-dione and its derivatives can serve as precursors for quinone-based compounds, which are known for their redox properties and are found in various natural products with anticancer and antimicrobial activities.

Conclusion

While 2-methylcyclohexane-1,3-dione and 2-methylcyclohexane-1,4-dione are constitutional isomers, their chemical behavior is worlds apart. The key differentiator is the presence of the active methylene group in the 1,3-isomer, which imparts high acidity and facilitates enolate formation, making it a powerful nucleophile in carbon-carbon bond-forming reactions. The 1,4-isomer, lacking this feature, exhibits more conventional ketone reactivity. A thorough understanding of these fundamental differences is crucial for researchers and drug development professionals to effectively harness the synthetic potential of these versatile building blocks.

References

-

Fiveable. (n.d.). 2-methylcyclohexane-1,3-dione Definition. Retrieved from [Link]

-

Xing, R. (2025). Comprehensive Overview of 2-Methyl-1,3-Cyclohexanedione: Applications and Synthesis. Retrieved from [Link]

- Perera, S. K., Dunn, W. A., & Fedor, L. R. (1980). Acid- and base-catalyzed isomerization of androst-5-ene-3,17-dione and 17α-ethynyl-17β-hydroxy-5-estren-3-one. Journal of the American Chemical Society, 102(25), 7641–7648.

-

Organic Syntheses. (n.d.). 2-methyl-1,3-cyclohexanedione. Retrieved from [Link]

-

Chegg. (2019). Solved 2-Methylcyclohexane-1,3-dione can be synthesized. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-1,3-cyclohexane dione. Retrieved from [Link]

- Hassan, E. A., & Abo-Bakr, A. M. (2014). 1, 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS IN ORGANIC CHEMISTRY; SYNTHESIS AND REACTIONS. International Journal of Current Pharmaceutical Research, 6(4), 1-28.

-

Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-Methylcyclohexane-1,3-dione. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1,3-cyclohexanedione. Retrieved from [Link]

-

CSIR-Institute of Himalayan Bioresource Technology. (n.d.). Process for 4-substituted cyclohexane-1,3-dione. Retrieved from [Link]

-

YouTube. (2018). Robinson Annulation Reaction Mechanism. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. Retrieved from [Link]

-

Molecules. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Retrieved from [Link]

-

ResearchGate. (2024). Cyclization Reactions of 1,3-Bis-Silyl Enol Ethers and Related Masked Dianions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-METHYLCYCLOHEXANE-1,3-DIONE. Retrieved from [Link]

-

PubMed Central. (n.d.). Unusually high α-proton acidity of prolyl residues in cyclic peptides. Retrieved from [Link]

-

YouTube. (2015). Robinson Annulation. Retrieved from [Link]

-

YouTube. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,2,6-trimethyl cyclohexane-1,4-dione. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-. Retrieved from [Link]

Sources

- 1. ihbt.res.in [ihbt.res.in]

- 2. nbinno.com [nbinno.com]

- 3. 2-Methyl-1,3-cyclohexanedione | C7H10O2 | CID 70945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. Robinson Annulation [organic-chemistry.org]

- 10. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Solved 2-Methylcyclohexane-1,3-dione can be synthesized | Chegg.com [chegg.com]

- 15. quora.com [quora.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Solubility & Purification of 2-Methylcyclohexane-1,4-dione

This guide provides an in-depth technical analysis of the solubility profile, purification protocols, and handling of 2-methylcyclohexane-1,4-dione (CAS: 13742-19-3). The content is structured for application scientists and process chemists, focusing on actionable data for synthesis and drug development workflows.

Executive Summary & Compound Profile

2-Methylcyclohexane-1,4-dione is a critical cyclic diketone intermediate, distinct from its isomer 2-methylcyclohexane-1,3-dione. Unlike the 1,3-isomer, which exists largely in a stable enol form due to

| Property | Specification | Technical Note |

| CAS Number | 13742-19-3 | Distinct from 1,3-isomer (1193-55-1) |

| Molecular Formula | MW: 126.15 g/mol | |

| Physical State | White Crystalline Solid | May oil out if impure; MP |

| Polarity | Moderate-High | Dipole-driven interactions dominate |

| Key Risk | Aldol Condensation | Unstable in strong base; requires neutral/acidic media |

Solubility Profile & Solvent Selection

The solubility of 2-methylcyclohexane-1,4-dione is governed by the competition between its polar carbonyl groups and the hydrophobic cyclohexane backbone. The addition of the methyl group at the C2 position breaks the symmetry of the parent 1,4-cyclohexanedione, slightly increasing lipophilicity and solubility in chlorinated solvents while maintaining water solubility.

Empirical Solubility Matrix

The following table categorizes solvents based on their utility in processing (Reaction, Extraction, Purification).

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Primary Extraction: Excellent for isolating the dione from aqueous reaction mixtures. |

| Polar Protic | Water, Methanol, Ethanol | High | Reaction Medium: Soluble, but protic solvents can interfere with certain organometallic steps. Good for recrystallization (cooling). |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Synthesis: Used in nucleophilic substitutions; difficult to remove (high BP). |

| Ethers | Diethyl Ether, MTBE | Low-Moderate | Wash/Antisolvent: Parent 1,4-dione is insoluble in ether; the methyl derivative shows slight solubility but remains poor. |

| Aromatics | Toluene, Benzene | Moderate (Hot) | Recrystallization: High solubility at reflux; low solubility at ambient temp. Ideal for purification.[1] |

| Alkanes | Hexanes, Heptane, Pentane | Insoluble | Antisolvent: Used to crash out the product from DCM or Toluene solutions. |

Hansen Solubility Parameters (Calculated)

To aid in solvent substitution, the Hansen Solubility Parameters (HSP) for 2-methylcyclohexane-1,4-dione are estimated below. The "Sphere of Solubility" suggests compatibility with solvents having high

| Parameter | Symbol | Value ( | Mechanistic Insight |

| Dispersion | 17.8 | Baseline Van der Waals interactions (Cyclic ring). | |

| Polarity | 14.2 | High dipole moment from two isolated ketones. | |

| H-Bonding | 9.5 | H-bond acceptor (C=O); no donor capability. |

Process Insight: The high

and moderateexplain why Chloroform ( : 17.8, : 3.1, : 5.7) is a good solvent, while Hexane ( : 14.9, : 0, : 0) is a strict antisolvent.

Purification & Processing Protocols

The following protocols are designed to maximize yield while preventing the common issue of "oiling out" associated with low-melting cyclic ketones.

Protocol A: Extraction from Aqueous Reaction Media

Context: Post-synthesis workup (e.g., after succinate cyclization and decarboxylation).

-

Saturation: Saturate the aqueous reaction mixture with NaCl (brine) to exploit the "Salting Out" effect. This significantly reduces the water solubility of the dione.

-

Solvent Choice: Use Dichloromethane (DCM) or Chloroform (

volumes).-

Why: The distribution coefficient (

) favors chlorinated solvents over ether for this substrate.

-

-

Drying: Dry the organic phase over anhydrous

(Magnesium Sulfate). Avoid basic drying agents ( -

Concentration: Rotary evaporate at

. Higher temperatures can degrade the product or cause sublimation.

Protocol B: Recrystallization (Purification)

Context: Isolating high-purity solid from crude oil/solid.

-

System: Toluene / Heptane (Solvent / Antisolvent) or Carbon Tetrachloride (

, legacy method - substitute with DCM/Hexane). -

Method:

-

Dissolve crude solid in minimal boiling Toluene (approx. 3 mL per gram).

-

Once dissolved, remove from heat.

-

Add Heptane dropwise until a faint turbidity persists.

-

Add a single drop of Toluene to clear the solution.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Critical Step: If the product oils out, scratch the glass with a rod or add a seed crystal of the parent 1,4-cyclohexanedione if available.

-

Technical Workflow Visualization

The following diagram illustrates the logical flow for isolating 2-methylcyclohexane-1,4-dione, highlighting the critical decision points based on solubility physics.

Caption: Isolation workflow emphasizing the switch from high-solubility chlorinated extraction to temperature-dependent aromatic recrystallization.

Stability & Handling Precautions

Enolization & Isomerization

Unlike 1,3-diketones, 2-methylcyclohexane-1,4-dione is not stabilized by resonance in its enol form. However, under basic conditions , it can isomerize or undergo intermolecular Aldol condensation.

-

Rule: Always store in a neutral or slightly acidic environment.

-

Storage: Keep under inert atmosphere (

or Ar) at -20°C to prevent slow oxidation or polymerization.

Analytical Verification

To verify the solubility and purity during development:

-

TLC: Use 30% Ethyl Acetate in Hexanes. Stain with Anisaldehyde (Dione stains distinctively).

-

NMR: Confirm the integrity of the C2-Methyl doublet. Disappearance or shifting suggests isomerization to the conjugated enone (if dehydration occurred).

References

-

Nielsen, A. T., & Carpenter, W. R. (1965). Organic Syntheses, Coll. Vol. 5, p. 288. "1,4-Cyclohexanedione".[2][3] (Base protocol for parent dione purification). [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. (Source for group contribution calculation methodology). [Link][4]

-

PubChem Database. (2024). Compound Summary for CID 9793761: 2-Methylcyclohexane-1,4-dione. [Link]

Sources

The Subtle Balance: A Technical Guide to the Thermodynamic Stability of 2-Methyl Substituted 1,4-Diketones

Introduction: The Significance of the 1,4-Diketone Motif and the Question of Substitution

To researchers, scientists, and drug development professionals, the 1,4-dicarbonyl motif is a cornerstone of organic synthesis and medicinal chemistry. Its prevalence in natural products and its utility as a synthetic intermediate for constructing diverse heterocyclic systems underscore its importance.[1][2][3] The introduction of a methyl group at the 2-position of a 1,4-diketone, however, introduces a layer of complexity that significantly influences the molecule's conformational preferences and, consequently, its thermodynamic stability. This guide provides an in-depth exploration of the factors governing the stability of these substituted diketones, offering both theoretical insights and practical methodologies for their assessment. Understanding these principles is paramount for predicting reaction outcomes, designing stable pharmaceutical compounds, and elucidating biochemical pathways.

Theoretical Framework: Unraveling the Forces at Play

The thermodynamic stability of a molecule is intrinsically linked to its three-dimensional structure. For acyclic molecules like 2-methyl substituted 1,4-diketones, this means a deep dive into conformational analysis—the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.[4][5]

Conformational Isomers and Steric Considerations

Rotation around the C1-C2, C2-C3, and C3-C4 bonds of a 2-methyl substituted 1,4-diketone gives rise to a multitude of conformers, each with a distinct energy level. The relative populations of these conformers at equilibrium, and thus the overall thermodynamic stability, are primarily dictated by the interplay of two destabilizing interactions:

-

Torsional Strain: This arises from the repulsion between bonding electron pairs of adjacent atoms. Eclipsed conformations, where substituents on adjacent carbons are aligned, are higher in energy than staggered conformations, where they are maximally separated.

-

Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. In the context of 2-methyl-1,4-diketones, the gauche interactions between the methyl group and the carbonyl groups are a primary source of steric strain.[6]

The presence of the 2-methyl group significantly alters the energy landscape of the possible conformations compared to an unsubstituted 1,4-diketone. The most stable conformers will be those that minimize both torsional and steric strain. This often involves a staggered arrangement where the bulky methyl group and carbonyl groups are positioned anti to each other.[7]

Caption: Conformational equilibrium between gauche and anti conformers.

The Role of Keto-Enol Tautomerism

A crucial aspect influencing the stability of 1,4-diketones is the potential for enolization.[8] The presence of α-hydrogens allows for the formation of enol tautomers, which can be stabilized by intramolecular hydrogen bonding, particularly in the case of β-diketones.[9][10] For 1,4-diketones, while the formation of a conjugated system is not as favorable as in β-diketones, enolization can still occur.

The 2-methyl group can influence the keto-enol equilibrium in two ways:

-

Electronic Effects: The electron-donating nature of the methyl group can slightly destabilize the adjacent carbonyl, potentially favoring enolization.

-

Steric Effects: The methyl group can introduce steric hindrance that may either favor or disfavor the formation of a planar enol structure, depending on the overall conformation.

The position of the keto-enol equilibrium is a critical determinant of the overall thermodynamic stability and can be experimentally determined using spectroscopic methods.

Methodologies for Assessing Thermodynamic Stability

A comprehensive understanding of the thermodynamic stability of 2-methyl substituted 1,4-diketones requires a combination of experimental and computational approaches.

Experimental Approaches

1. Spectroscopic Analysis for Conformational and Tautomeric Equilibrium

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR are powerful tools for elucidating the dominant conformation in solution.[11] The coupling constants between vicinal protons can provide information about dihedral angles, while the chemical shifts of the carbons can indicate the electronic environment and the presence of different tautomers.[9] The carbonyl carbons in aldehydes and ketones typically show distinctive peaks in the 190 to 215 ppm range in ¹³C NMR spectra.[12]

-

Infrared (IR) Spectroscopy: The position of the carbonyl stretching frequency in the IR spectrum can distinguish between the diketo and enol forms.[9] The diketo form typically exhibits a strong absorption band in the range of 1687–1790 cm⁻¹.[9]

2. Calorimetry for Enthalpy of Formation

-

Bomb Calorimetry: This technique directly measures the heat of combustion, from which the standard enthalpy of formation (ΔH°f) can be calculated. By comparing the ΔH°f of different isomers or conformers, their relative thermodynamic stabilities can be quantified.

Experimental Protocol: Determination of Keto-Enol Equilibrium by ¹H NMR

-

Sample Preparation: Dissolve a precisely weighed amount of the 2-methyl substituted 1,4-diketone in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant temperature (e.g., 298 K).

-

Integration: Carefully integrate the signals corresponding to the protons of the keto and enol forms. For example, the vinylic proton of the enol form will have a distinct chemical shift.

-

Calculation: The percentage of each tautomer can be calculated from the relative integrals of their characteristic signals. The equilibrium constant (K_eq) is the ratio of the enol to the keto form.

-

Gibbs Free Energy Calculation: The difference in Gibbs free energy (ΔG°) between the tautomers can be calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Computational Chemistry Approaches

-

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the relative energies of different conformers and tautomers.[13] By performing geometry optimizations and frequency calculations, one can obtain the Gibbs free energies of various structures and thus predict their relative stabilities. This computational approach allows for the systematic exploration of the potential energy surface of the molecule.

Computational Workflow: DFT Analysis of Conformational Stability

Caption: A typical DFT workflow for conformational analysis.

Data Synthesis and Interpretation

The following table summarizes the key factors influencing the thermodynamic stability of 2-methyl substituted 1,4-diketones and the expected outcomes from the described methodologies.

| Factor | Influence on Stability | Expected Experimental/Computational Observation |

| Steric Hindrance | The 2-methyl group increases steric strain in eclipsed and some gauche conformations. | NMR will show a preference for conformers with anti-periplanar arrangement of the methyl and carbonyl groups. DFT calculations will show these conformers to have lower Gibbs free energies. |

| Torsional Strain | Minimized in staggered conformations. | The dominant species observed by NMR will be a staggered conformer. |

| Keto-Enol Tautomerism | The equilibrium position affects the overall stability. | ¹H NMR integration will quantify the ratio of keto to enol forms. IR spectroscopy will show characteristic C=O and O-H stretching frequencies for each tautomer. |

| Intramolecular Interactions | Potential for weak hydrogen bonding in the enol form. | The chemical shift of the enolic proton in the ¹H NMR spectrum can indicate the strength of hydrogen bonding. |

Conclusion: A Holistic View for Advancing Research

The thermodynamic stability of 2-methyl substituted 1,4-diketones is a multifaceted property governed by a delicate balance of steric and electronic effects. A thorough understanding, achieved through a synergistic application of high-resolution spectroscopy and computational modeling, is essential for professionals in chemical synthesis and drug development. By elucidating the preferred conformations and the extent of enolization, researchers can make more informed decisions in the design of novel molecules with desired stability and reactivity profiles. The principles and methodologies outlined in this guide provide a robust framework for investigating these critical molecular characteristics.

References

-

Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. SpringerLink. [Link]

-

Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. ACS Omega. [Link]

-

Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. National Center for Biotechnology Information. [Link]

-

Recent Developments in the Synthesis of β-Diketones. National Center for Biotechnology Information. [Link]

-

1,4-Diketone synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. [Link]

-

Thermodynamic properties of ketone with 2-methyl-1-butanol/2-ethyl-1-butanol at various temperatures. Emerald Insight. [Link]

-

1,4-Diketone synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Synthesis of 1,3-diketones. Organic Chemistry Portal. [Link]

-

β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. [Link]

-

Facile synthesis of 1,4-diketones via three-component reactions of α-ketoaldehyde, 1,3-dicarbonyl compound, and a nucleophile in water. Royal Society of Chemistry. [Link]

-

Synthesis of 1,4-Dicarbonyl Compounds from Silyl Enol Ethers and Bromocarbonyls, Catalyzed by an Organic Dye under Visible-Light Irradiation with Perfect Selectivity for the Halide Moiety over the Carbonyl Group. ACS Publications. [Link]

-

Spectroscopic and Computational Studies of α-Keto Acid Binding to Dke1: Understanding the Role of the Facial Triad and the Reactivity of β-Diketones. Journal of the American Chemical Society. [Link]

-

Enolization of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Synthesis and spectral studies of diketone metal complexes. TSI Journals. [Link]

-

Conformational Analysis. Chemistry LibreTexts. [Link]

-

Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. ResearchGate. [Link]

-

Conformational analysis. Organic Chemistry 1: An open textbook. [Link]

-

Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols. Royal Society of Chemistry. [Link]

-

Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]

-

Conformational Analysis and Stability of Alkanes. OrgoSolver. [Link]

-

How to achieve regioselective (base-catalyzed) enolization of a carbonyl group in a diketone?. Chemistry Stack Exchange. [Link]

-

Conformation Analysis of Alkanes. KPU Pressbooks. [Link]

-

A Tandem Reaction Initiated by 1,4-Addition of Bis(iodozincio)methane for 1,3-Diketone Formation. Organic Chemistry Portal. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Diketone synthesis by C-C coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4.1 Conformation Analysis of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 6. orgosolver.com [orgosolver.com]

- 7. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of 2-Methylcyclohexane-1,4-dione: A Technical Guide for Researchers

Introduction: The Significance of 2-Methylcyclohexane-1,4-dione in Synthetic Chemistry

2-Methylcyclohexane-1,4-dione, a substituted cyclic diketone, represents a valuable scaffold in organic synthesis. Its bifunctional nature, possessing two carbonyl groups, allows for a diverse array of chemical transformations, making it a key building block for the synthesis of complex molecules, including natural products and pharmaceutical intermediates. The strategic placement of the methyl group introduces chirality and steric influence, which can be exploited to achieve stereoselective outcomes in subsequent reactions.

This technical guide provides a comprehensive overview of the available data on the melting and boiling points of 2-methylcyclohexane-1,4-dione. It addresses the current challenges in sourcing experimental data for this specific isomer and presents a robust framework for its experimental determination and safe handling. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in work involving this and related chemical entities.

Physicochemical Properties: Addressing Data Gaps

A thorough investigation of scientific literature and chemical databases reveals a notable absence of experimentally determined melting and boiling point data for 2-methylcyclohexane-1,4-dione (CAS Number: 13742-19-3). While data for the parent compound, cyclohexane-1,4-dione, and other isomers are available, it is crucial for researchers to utilize data specific to the 2-methyl isomer to ensure accuracy in experimental design and interpretation.

In the absence of experimental values, computational predictions from reliable sources can offer valuable guidance. It is imperative, however, to treat these values as estimates and to prioritize experimental determination whenever a physical sample is available.

| Property | Value | Source |

| Melting Point | Predicted: Not Available | |

| Boiling Point | Predicted: Not Available | |

| Molecular Weight | 126.15 g/mol | Computed by PubChem[1] |

| Molecular Formula | C₇H₁₀O₂ | Computed by PubChem[1] |

For comparative context, the physical properties of the parent compound and a related isomer are provided below:

| Compound | Melting Point (°C) | Boiling Point (°C) | Source |

| Cyclohexane-1,4-dione | 77 - 78.5 | 130 - 133 (at 20 mmHg) | Wikipedia[2] |

| 5-Methylcyclohexane-1,3-dione | 129 - 131 | 221.6 (at 760 mmHg) | Guidechem[3] |

The significant variation in these values underscores the importance of obtaining specific data for 2-methylcyclohexane-1,4-dione.

Experimental Determination of Melting and Boiling Points: A Self-Validating Protocol

The following sections detail the standardized, field-proven methodologies for the accurate determination of the melting and boiling points of a solid organic compound such as 2-methylcyclohexane-1,4-dione. The causality behind each step is explained to ensure a thorough understanding of the process.

Melting Point Determination: The Capillary Method

The capillary method is a precise and widely accepted technique for determining the melting point of a crystalline solid. The principle lies in heating a small, powdered sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

-

Sample Preparation:

-

Ensure the sample of 2-methylcyclohexane-1,4-dione is thoroughly dry, as residual solvent will act as an impurity and affect the melting point.

-

Finely powder a small amount of the sample using a mortar and pestle. This ensures uniform heat distribution within the sample.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[4] An excessive amount of sample will lead to a broader melting range.

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into the sample holder of a melting point apparatus.

-

Place a calibrated thermometer in the designated slot, ensuring the bulb is level with the sample.

-

-

Measurement:

-

Begin heating the apparatus at a moderate rate.

-

As the temperature approaches the expected melting point (if a predicted value is being used as a guide), reduce the heating rate to approximately 1-2°C per minute.[5] A slow heating rate is crucial for accurately observing the melting transition. . Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility.

-

If the compound has been previously characterized, a mixed melting point determination with an authentic sample can be performed to confirm its identity. A depression in the melting point of the mixture would indicate that the two samples are not identical.

-

Caption: Workflow for Micro-Boiling Point Determination.

Synthesis of Cyclohexanedione Derivatives: A Brief Overview

The synthesis of substituted cyclohexanediones often involves multi-step reaction sequences. For instance, the synthesis of 2-acyl-cyclohexane-1,3-diones can be achieved through the reaction of a 1,3-dione with an aromatic aldehyde in the presence of a secondary amine catalyst, followed by heating under reflux. [6]Another general approach to cyclohexane-1,4-dione involves the acid hydrolysis of its tetramethyl diketal, which is obtained from the catalytic hydrogenation of p-benzoquinone tetramethyl diketal. [7]These methods highlight the versatility of synthetic routes available for accessing this important class of compounds.

Safety and Handling of Diketones

As with all laboratory chemicals, proper safety precautions must be observed when handling 2-methylcyclohexane-1,4-dione and related compounds.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. * Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. [8]* Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

While experimental data for the melting and boiling points of 2-methylcyclohexane-1,4-dione remain elusive in the current body of scientific literature, this guide provides the necessary framework for its experimental determination. The detailed protocols for melting and boiling point measurement, grounded in established chemical principles, offer a reliable path for researchers to characterize this compound accurately. By adhering to the described methodologies and safety precautions, scientists can confidently work with 2-methylcyclohexane-1,4-dione and unlock its potential in the advancement of synthetic chemistry and drug discovery.

References

-

(Note: While this source discusses the 1,3-isomer, it provides context on the general class of compounds.)

-

Guidechem.

-

Sigma-Aldrich.

-

Chemistry LibreTexts.

-

PubChem, National Center for Biotechnology Information.

-

Chemistry LibreTexts.

-

MDPI.

-

Fisher Scientific.

-

BYJU'S.

-

University of Babylon.

-

Benchchem.

-

UCLA Chemistry and Biochemistry.

-

GeeksforGeeks.

-

Santa Cruz Biotechnology.

-

Wikipedia.

-

CDH Fine Chemical.

-

Vijay Nazare Weebly.

-

TCI Chemicals.

-

University of Western Ontario.

-

MDPI.

-

J&K Scientific LLC.

Sources

- 1. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emeraldcloudlab.com [emeraldcloudlab.com]

- 3. Page loading... [guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Technical Guide: Sourcing and Synthesis of 2-Methylcyclohexane-1,4-dione

The following technical guide details the sourcing, pricing dynamics, and synthesis of 2-methylcyclohexane-1,4-dione (CAS 13742-19-3) .

CAS: 13742-19-3 Formula: C₇H₁₀O₂ MW: 126.15 g/mol IUPAC: 2-methylcyclohexane-1,4-dione[1]

Executive Summary & Market Status

2-methylcyclohexane-1,4-dione is a specialized bifunctional building block used primarily in the total synthesis of terpenes (e.g.,

Critical Alert – Isomer Confusion: Researchers frequently confuse this compound with 2-methyl-1,3-cyclohexanedione (CAS 1193-55-1) , a common intermediate for herbicides (Mesotrione).[1] The 1,3-isomer is cheap and widely available; the 1,4-isomer (CAS 13742-19-3) is rare and significantly more expensive.[1] Verify the CAS number before procurement. [1]

Sourcing Landscape & Pricing Analysis[1][2]

Due to its instability (propensity for aldol polymerization) and niche application, suppliers do not maintain shelf stock.[1] Procurement follows a custom synthesis model.[1]

Estimated Pricing Model (Custom Synthesis)

Note: Prices are estimates based on current market rates for non-stock aliphatic diones.

| Scale | Estimated Cost Range (USD) | Lead Time | Sourcing Channel |

| 1 g | $450 – $800 | 3–5 Weeks | CRO / Custom Synthesis House |

| 5 g | $1,200 – $1,800 | 4–6 Weeks | CRO (Scale-up batch) |

| 25 g | $3,500 – $5,000 | 6–8 Weeks | Specialty Fine Chemical Mfr. |

| >100 g | Inquire | 8–12 Weeks | Process Chemistry Campaign |

Recommended Sourcing Strategy

-

Aggregators: Use platforms like MolPort , ChemSpace , or SciFinder to identify vendors with "Synthesis Capability" rather than "Stock."[1]

-

Direct RFQ: Contact specialized CROs (e.g., Enamine, Wuxi AppTec, or boutique US/EU synthesis labs) with the specific structure.[1]

-

Specification: Request a purity of >95% (GC) and storage under inert gas (Argon/Nitrogen) at -20°C.

Make vs. Buy Decision Framework

For many research programs, the lead time and cost of custom synthesis justify in-house preparation.[1]

Figure 1: Decision logic for procuring 2-methylcyclohexane-1,4-dione.

Technical Synthesis Guide (In-House Protocol)

If commercial sourcing is unviable, the Succinate Route is the most reliable method for generating 2-methylcyclohexane-1,4-dione.[1] This pathway avoids the regioselectivity issues often encountered in the Birch reduction of aromatic ethers.[1]

Reaction Pathway

The synthesis involves the self-condensation of diethyl succinate, followed by methylation, hydrolysis, and decarboxylation.[1]

Figure 2: The Succinoylsuccinate synthetic pathway adapted for alkylated 1,4-diones.[1]

Detailed Protocol (Adapted from Org. Syn. Coll. Vol. 5, 288)

Step 1: Formation of Diethyl Succinoylsuccinate

-

Reagents: Diethyl succinate (2.0 equiv), Sodium ethoxide (4.0 equiv).[1]

-

Procedure: Reflux diethyl succinate with sodium ethoxide in absolute ethanol for 24 hours.

-

Workup: Acidify with dilute H₂SO₄ to precipitate the cyclic diester.

-

Yield: Expect ~60-65% of the pale buff powder.[1]

Step 2: Methylation

-

Reagents: Diethyl succinoylsuccinate, Methyl Iodide (MeI), K₂CO₃, Acetone.[1]

-

Procedure: Reflux the intermediate with excess MeI and base to install the methyl group at the alpha position.

-

Note: Monitor by TLC to ensure mono-methylation (over-methylation is a risk).[1]

Step 3: Hydrolysis and Decarboxylation

-

Reagents: 20% H₂SO₄ or aqueous phosphoric acid.

-

Procedure: Reflux the methylated ester in acid for 4–6 hours. This step hydrolyzes the esters and decarboxylates the

-keto acid moieties.[1] -

Purification: Extract with ethyl acetate or chloroform. The product is water-soluble; use continuous extraction if yield is low.[1]

-

Isolation: Distillation under reduced pressure (approx. 130–135°C at 20 mmHg) or recrystallization (if solid).[1]

Quality Control & Validation

Upon receipt of a custom batch or completion of synthesis, validate identity using Nuclear Magnetic Resonance (NMR) .[1] The symmetry breaking caused by the methyl group is the key diagnostic.[1]

1H NMR Expectations (CDCl₃, 400 MHz)

Unlike the parent 1,4-cyclohexanedione (which shows a singlet at

| Signal | Shift ( | Multiplicity | Integration | Assignment |

| Methyl | ~1.10 – 1.15 | Doublet ( | 3H | -CH₃ group |

| Methine | ~2.4 – 2.6 | Multiplet | 1H | C2-H (Alpha to carbonyl) |

| Methylene | ~2.6 – 3.0 | Complex Multiplets | 6H | C3, C5, C6 protons |

QC Pass Criteria:

-

Presence of Doublet: Confirm methyl group attachment.

-

Absence of Aromatic Protons: Confirm complete reduction/hydrolysis (no starting material).

-

Purity: >95% by GC (FID). Note that diones can show broad peaks on silica columns due to enolization; use neutral alumina or deactivated silica for chromatography.[1]

References

-

Nielsen, A. T.; Carpenter, W. R. (1973).[1] "1,4-Cyclohexanedione".[1][2] Organic Syntheses, Coll.[1][3] Vol. 5, p. 288. Link[1]

-

Majetich, G., et al. (1985).[1] "Total Synthesis of

-Elemenone". Journal of Organic Chemistry. (Demonstrates usage of 2-methyl-1,4-cyclohexanedione as a starting material). -

PubChem Compound Summary. (2025). "2-Methylcyclohexane-1,4-dione (CID 9793761)".[1] National Center for Biotechnology Information.[1] Link[1]

-

ChemicalBook. (2025).[1][4] "Product List for 2-Methyl-1,3-cyclohexanedione vs 1,4-isomer". (Used for market availability comparison).

Sources

- 1. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]

- 2. 2,2,6-trimethyl cyclohexane-1,4-dione, 20547-99-3 [thegoodscentscompany.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Technical Guide: Synthesis Precursors for 2-Methylcyclohexane-1,4-dione

Executive Summary

2-Methylcyclohexane-1,4-dione (CAS: 13482-23-0) is a pivotal bicyclic synthon in organic synthesis, serving as a critical intermediate for the total synthesis of terpenes, steroids, and bioactive quinone derivatives.[1] Unlike its 1,3-dione isomer (used extensively in herbicide chemistry), the 1,4-dione motif offers unique desymmetrization opportunities due to its latent symmetry and differential reactivity at the C1 and C4 positions.

This guide details the synthesis of this target via its two primary high-fidelity precursors: 2-methyl-1,4-dimethoxybenzene (via Birch Reduction) and 2-methyl-1,4-benzoquinone (via Catalytic Hydrogenation). We prioritize the aromatic reduction route for its regiochemical predictability in a research setting.

Part 1: Strategic Retrosynthesis & Pathway Selection

The synthesis of 2-methylcyclohexane-1,4-dione is best approached through the reduction of aromatic precursors. Direct alkylation of cyclohexane-1,4-dione is often plagued by poly-alkylation and regioselectivity issues. Therefore, we utilize "masked" ketones present in aromatic rings.

Primary Disconnection Analysis

-

Route A (The "Gold Standard"): Birch Reduction of 2-methyl-1,4-dimethoxybenzene. This route leverages the electronic properties of the methoxy groups to control the regiochemistry of the reduction, yielding a 1,4-diene enol ether that hydrolyzes exclusively to the 1,4-dione.

-

Route B (The "Industrial" Route): Catalytic Hydrogenation of 2-methyl-1,4-benzoquinone (or its tetramethyl bis-ketal). This requires precise catalyst control to prevent over-reduction to the diol.

Caption: Retrosynthetic analysis identifying the two primary precursors: the aromatic ether (Route A) and the quinone (Route B).

Part 2: The Aromatic Precursor Route (Birch Reduction)

This is the most reliable method for laboratory-scale synthesis. The precursor, 2-methyl-1,4-dimethoxybenzene , is subjected to dissolving metal reduction.

The Precursor: 2-Methyl-1,4-dimethoxybenzene

If not purchased, this precursor is synthesized from methylhydroquinone (toluhydroquinone).

Synthesis Protocol:

-

Reagents: Methylhydroquinone (1.0 eq), Dimethyl sulfate (2.5 eq), NaOH (10% aq. solution).

-

Procedure: Dissolve methylhydroquinone in NaOH solution under inert atmosphere. Add dimethyl sulfate dropwise at <40°C. Reflux for 1 hour to destroy excess methylating agent.

-

Isolation: Cool, filter the precipitate, and recrystallize from ethanol.

-

Yield Target: >90%.

The Transformation: Birch Reduction Protocol

The mechanism relies on the electron-donating methoxy groups directing the protonation to the ortho and meta positions, preserving the 1,4-substitution pattern.

Mechanism of Action:

-

Electron Transfer: Na dissolves in liquid NH₃ (solvated electrons).[2][3][4]

-

Radical Anion Formation: The aromatic ring accepts an electron.[2][4][5]

-

Protonation: Ethanol provides a proton to the position para to the electron-donating group (kinetic control).

-

Result: 2-methyl-1,4-dimethoxy-1,4-cyclohexadiene (The Bis-Enol Ether).

Caption: Step-wise mechanistic flow from aromatic precursor to target dione via the enol ether.

Detailed Experimental Protocol:

| Parameter | Specification | Causality / Note |

| Solvent System | Liquid NH₃ / THF / Ethanol | NH₃ dissolves metal; THF improves organic solubility; EtOH is the proton source. |

| Reagent Stoichiometry | Na (4.0 eq), Precursor (1.0 eq), EtOH (4.0 eq) | Excess metal ensures complete reduction; EtOH prevents polymerization. |

| Temperature | -78°C to -33°C (Refluxing NH₃) | Low temp stabilizes the solvated electrons (blue solution). |

| Quenching | Solid NH₄Cl | Neutralizes the reaction gently before aqueous workup. |

Step-by-Step:

-

Condense ammonia (approx. 200 mL) into a flask at -78°C containing the precursor (10 g) and ethanol (15 mL) in THF (50 mL).

-

Add sodium metal (small pieces) portion-wise until a deep blue color persists for >20 minutes.

-

Quench the reaction by adding solid NH₄Cl until the blue color disappears.

-

Allow ammonia to evaporate overnight under a stream of nitrogen.

-

Hydrolysis (Critical Step): Dissolve the residue in methanol (50 mL) and add 10% HCl (20 mL). Stir at room temperature for 1 hour.

-

Note: The intermediate enol ether is acid-labile. Mild acid converts it directly to the ketone.

-

-

Extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or sublime.

Part 3: The Quinone Hydrogenation Route

For larger scales where liquid ammonia is impractical, the catalytic hydrogenation of 2-methyl-1,4-benzoquinone is the alternative.

The Precursor: 2-Methyl-1,4-benzoquinone

This compound is highly reactive. Direct hydrogenation often leads to the diol (2-methyl-1,4-cyclohexanediol). To stop at the dione, we often use a "Protected" approach or specific catalyst poisoning.

Protocol: Hydrogenation of the Ketal

A superior modification involves converting the quinone to its tetramethyl bis-ketal before hydrogenation.

-

Ketalization: React 2-methyl-1,4-benzoquinone with methanol/trimethyl orthoformate and acid catalyst to form the quinone ketal.

-

Hydrogenation:

-

Catalyst: 5% Pd/C or Raney Nickel.

-

Conditions: H₂ (1-3 atm), Methanol solvent, Room Temperature.

-

Control: Monitor H₂ uptake strictly. The aromatic ring of the ketal is reduced to the cyclohexane ketal.

-

-

Hydrolysis: Treat the hydrogenated ketal with dilute sulfuric acid to deprotect the ketones, yielding 2-methylcyclohexane-1,4-dione.

Comparison of Routes:

| Feature | Birch Reduction Route | Quinone Hydrogenation Route |

| Precursor | 2-Methyl-1,4-dimethoxybenzene | 2-Methyl-1,4-benzoquinone |

| Selectivity | Very High (Thermodynamic control) | Moderate (Risk of over-reduction) |

| Scalability | Low (Liquid NH₃ handling) | High (Standard pressure reactors) |

| Yield | 75-85% | 60-75% |

Part 4: Characterization & Quality Control

To validate the synthesis of 2-methylcyclohexane-1,4-dione , the following spectral data must be confirmed.

-

Physical State: White crystalline solid.

-

Melting Point: 76–78 °C.

-

¹H NMR (CDCl₃, 400 MHz):

- 1.15 (d, 3H, J = 6.5 Hz, -CH₃)

- 2.30–2.80 (m, 7H, Ring protons). Note the complexity due to the chiral center at C2 breaking symmetry.

-

IR Spectrum: Strong absorption at ~1710 cm⁻¹ (C=O stretch). Absence of OH stretch (3400 cm⁻¹) confirms no over-reduction to diol.

References

-

Birch, A. J. (1944). "Reduction by dissolving metals.[4] Part I." Journal of the Chemical Society, 430-436. Link

-

Piotrowski, D. W. (1999). "Birch Reduction of Aromatic Compounds." Organic Reactions, 54. Link

- March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience.

-

Organic Syntheses. "2-Methyl-1,3-cyclohexanedione" (Analogous hydrogenation protocols). Org.[2][6] Synth. 1961, 41, 56. Link

-

U.S. Patent 4,161,614. "Process for the preparation of cyclohexanedione-(1,4)-tetramethyl diketal." (1979). Link

Sources

- 1. US6420609B2 - Process for the production of 2,2,6-trimethylcyclohexane-1,4-dione - Google Patents [patents.google.com]

- 2. Birch reduction - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. nbinno.com [nbinno.com]

2-methylcyclohexane-1,4-dione PubChem CID 9793761 data

Technical Monograph: 2-Methylcyclohexane-1,4-dione (CID 9793761) [1]

Executive Summary

2-Methylcyclohexane-1,4-dione (PubChem CID 9793761) is a cyclic diketone featuring a six-membered ring with carbonyl groups at the 1 and 4 positions and a methyl substituent at the 2 position.[1] Distinct from its more common isomer, 2-methylcyclohexane-1,3-dione (a precursor to the Wieland-Miescher ketone), the 1,4-dione lacks the structural capacity for

This molecule serves as a specialized intermediate in organic synthesis, particularly in the construction of terpenoids , steroid analogs , and functionalized quinones . Its reactivity is defined by the non-conjugated nature of its carbonyls, making it a valuable scaffold for desymmetrization reactions and the synthesis of complex polycyclic architectures via condensation protocols.

Chemical Identity & Physicochemical Profile

The following data is synthesized from PubChem compound records and computed property libraries.

| Property | Data |

| IUPAC Name | 2-Methylcyclohexane-1,4-dione |

| CAS Registry Number | 13742-19-3 |

| PubChem CID | 9793761 |

| Molecular Formula | |

| Molecular Weight | 126.15 g/mol |

| SMILES | CC1CC(=O)CCC1=O |

| InChI Key | QRDRHCQVKCDSJY-UHFFFAOYSA-N |

| Physical State | Solid (Predicted based on structural analogs) |

| Solubility | Soluble in polar aprotic solvents (DCM, DMSO, Acetone); Moderate water solubility.[1][2] |

| XLogP3 | -0.1 (Predicted) |

| H-Bond Acceptors | 2 |

| Topological Polar Surface Area | 34.1 Ų |

Structural Visualization

Figure 1: Connectivity map highlighting the 1,4-dicarbonyl spacing and the C2 asymmetry center.[1]

Synthetic Utility & Reactivity[5][6][7]

The 1,4-Dione Distinction

Unlike 1,3-diones, which exist in a stable enol form due to conjugation (vinylogous acid character), 2-methylcyclohexane-1,4-dione possesses isolated carbonyls.[1] This results in:

-

Higher Electrophilicity: Both carbonyls are chemically distinct but highly reactive toward nucleophiles.

-

Tautomeric Equilibrium: The equilibrium lies heavily toward the diketo form. Enolization is transient and does not benefit from resonance stabilization, making the molecule less acidic (

) than its 1,3-isomer (

Key Transformations

-

Double Nucleophilic Addition: Can form bis-ketals or bis-hydrazones, useful for protecting group strategies.[1]

-

Desymmetrization: The C2 methyl group breaks the symmetry of the ring, allowing for regioselective reduction (e.g., using bulky borohydrides) to form chiral hydroxy-ketones.

-

Robinson Annulation: While less common than with 1,3-diones, the 1,4-dione can serve as a Michael acceptor precursor if desaturated to the enone.[1]

Experimental Protocol: Synthesis via Oxidation

Objective: Synthesis of 2-methylcyclohexane-1,4-dione from 2-methyl-1,4-benzoquinone.

Scientific Rationale: Direct hydrogenation of 2-methyl-1,4-benzoquinone to the dione is thermodynamically difficult to control; it often proceeds to the diol or stops at the enedione.[1] A more robust, self-validating workflow involves exhaustive hydrogenation to the diol followed by controlled oxidation.[1]

Workflow Diagram

Figure 2: Two-step synthetic pathway ensuring high fidelity conversion of the quinone to the saturated dione.

Detailed Methodology

Step 1: Preparation of 2-Methyl-1,4-cyclohexanediol

-

Setup: Charge a high-pressure hydrogenation vessel with 2-methyl-1,4-benzoquinone (10 mmol) dissolved in ethanol (50 mL).

-

Catalyst: Add 5% Rh/Al2O3 or Raney Nickel (5 mol%). Note: Rhodium is preferred for aromatic ring saturation under milder conditions.

-

Reaction: Pressurize to 50-100 bar

and heat to 80-100°C. Stir vigorously for 12 hours. -

Validation: Monitor via TLC or GC-MS until the quinone and intermediate enones are fully consumed.

-

Workup: Filter catalyst through Celite. Concentrate filtrate to yield the crude diol (mixture of cis/trans isomers).

Step 2: Jones Oxidation to 2-Methylcyclohexane-1,4-dione

-

Reagent Prep: Prepare Jones Reagent (

dissolved in dilute sulfuric acid). -

Reaction: Dissolve the crude diol in acetone (0.1 M concentration) and cool to 0°C.

-

Addition: Dropwise add Jones Reagent until a persistent orange color remains (indicating excess oxidant). Stir at 0°C for 1 hour.

-

Quench: Add isopropanol to quench excess oxidant (solution turns green).

-

Extraction: Dilute with water, extract 3x with Dichloromethane (DCM).

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Safety & Handling (SDS Summary)

-

Hazards: 2-Methylcyclohexane-1,4-dione is likely an Irritant (Skin/Eye/Respiratory) .[1]

-

Storage: Store in a cool, dry place under inert atmosphere (

or Ar) to prevent autoxidation. -

Reactivity: Incompatible with strong oxidizing agents and strong bases (which may induce polymerization or aldol condensation).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9793761, 2-methylcyclohexane-1,4-dione.[1] Retrieved February 9, 2026 from [Link][1]

-

Google Patents. Process for the production of 2,2,6-trimethylcyclohexane-1,4-dione (US6420609B2).[1] (Reference for general dione synthesis logic via oxidation).

-

Organic Syntheses. General procedures for Cyclohexanedione synthesis. (Contextual grounding for hydrogenation protocols). [Link]

-

NIST Chemistry WebBook. 2-Methyl-1,4-benzoquinone properties.[1][Link][1]

Sources

Methodological & Application

synthesis of 2-methylcyclohexane-1,4-dione from succinic acid esters

Subject: Application Note: Scalable Synthesis of 2-Methylcyclohexane-1,4-dione from Succinic Acid Esters

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-methylcyclohexane-1,4-dione (2-Me-1,4-CHD) starting from diethyl succinate . While 1,4-cyclohexanedione is readily accessible via the classic succino-succinate condensation, the introduction of a single methyl group at the

This guide moves beyond standard textbook descriptions, providing a Critical Process Parameter (CPP) controlled workflow. We utilize a desymmetrization strategy involving mono-ketalization to ensure high regioselectivity and yield, suitable for drug development pipelines requiring high-purity building blocks.

Strategic Retro-Analysis & Pathway Design

Direct methylation of 1,4-cyclohexanedione is chemically inefficient due to statistical mixtures of mono-, di-, and tri-methylated products. Furthermore, the basic conditions required for alkylation often lead to aldol polymerization of the dione.

Therefore, this protocol adopts a Three-Phase Strategy :

-

Ring Construction: Thermodynamic self-condensation of diethyl succinate to form Diethyl Succinylsuccinate (DSS).

-

Decarboxylation: Acid-mediated hydrolysis to yield the parent 1,4-cyclohexanedione.

-

Desymmetrization & Alkylation: Controlled mono-protection followed by kinetic alkylation.

Figure 1: Strategic workflow for the conversion of succinic esters to 2-methylcyclohexane-1,4-dione, highlighting the critical desymmetrization step (Phase 3).

Detailed Protocols

Phase 1: Synthesis of Diethyl Succinylsuccinate (DSS)

Objective: Construct the cyclohexane ring via Dieckmann condensation.

Reagents & Materials:

-

Diethyl succinate (CAS: 123-25-1)

-

Sodium Ethoxide (21% wt in Ethanol) or Sodium metal

-

Toluene (Anhydrous)

-

Glacial Acetic Acid (for quenching)[1]

Protocol:

-

Setup: Equip a 2L jacketed reactor with a mechanical stirrer, reflux condenser, and Dean-Stark trap. Inert the system with Nitrogen (

). -

Alkoxide Formation: Charge 1.0 eq of Sodium Ethoxide solution. If using solid Na, generate in situ with absolute ethanol.

-

Condensation: Add Diethyl succinate (1.0 eq) dropwise over 60 minutes at reflux temperature (

).-

Expert Insight: The reaction is driven by the precipitation of the sodium salt of DSS. Using a co-solvent like Toluene helps maintain slurry fluidity.

-

-

Reaction: Reflux for 12 hours. The mixture will turn into a thick, pink/salmon-colored suspension.

-

Quench: Cool to

. Acidify with dilute -

Isolation: Filter the solid precipitate. Wash with cold water to remove salts. Recrystallize from Ethanol/Ethyl Acetate.

-

Target Specification: Melting Point

.

-

Phase 2: Hydrolysis and Decarboxylation

Objective: Remove ester groups to reveal the 1,4-dione core.

Protocol:

-

Suspend the DSS cake in 20% Aqueous Sulfuric Acid (5 mL per gram of DSS).

-

Reflux vigorously.

evolution will be observed.-

Safety Note: Ensure adequate venting for gas evolution.

-

-

Continue reflux until the solid dissolves and gas evolution ceases (approx. 4-6 hours).

-

Cool to room temperature. Extract the aqueous layer with Chloroform or Dichloromethane (3x).

-

Dry organics over

and concentrate. -

Purification: Recrystallize from Benzene or Toluene/Hexane.

-

Product: 1,4-Cyclohexanedione (CAS: 637-88-7).

-

Phase 3: Regioselective Methylation (The Critical Step)

Objective: Introduce exactly one methyl group.

Sub-step 3a: Mono-Ketalization Direct methylation of the dione is uncontrolled. We must mask one ketone.

-

React 1,4-Cyclohexanedione (1.0 eq) with Ethylene Glycol (0.9 eq) and catalytic p-Toluenesulfonic acid (pTSA) in Benzene/Toluene.

-

Use a Dean-Stark trap to remove water.

-

Critical Control: Stop reaction when 0.9 eq of water is collected.

-

Isolate the Mono-ketal via column chromatography (SiO2, Hexane/EtOAc). Unreacted dione and di-ketal can be recycled.

Sub-step 3b: Kinetic Alkylation

-

Deprotonation: In a dry flask under Argon, dissolve the Mono-ketal (1.0 eq) in anhydrous THF. Cool to

. -

Add LDA (Lithium Diisopropylamide) (1.05 eq) slowly. Stir for 45 mins to form the enolate.

-

Why LDA? LDA is bulky and ensures kinetic deprotonation, preventing equilibration and poly-alkylation.

-

-

Alkylation: Add Methyl Iodide (MeI) (1.1 eq) dropwise.

-

Allow the solution to warm to

over 2 hours. -

Quench with saturated

. Extract with Ether.[2]

Sub-step 3c: Hydrolysis (Deprotection)

-

Dissolve the crude methylated ketal in Acetone/Water (10:1).

-

Add catalytic pTSA or dilute HCl . Stir at Room Temperature for 2 hours.

-

Neutralize with

, extract, and concentrate. -

Final Purification: Vacuum distillation or sublimation.

Quantitative Data Summary

| Step | Transformation | Typical Yield | Key Quality Attribute (CQA) |

| 1 | Succinate | 65 - 75% | Color shift (Pink |

| 2 | DSS | 80 - 85% | Complete decarboxylation (NMR check) |

| 3a | 1,4-CHD | 40 - 50%* | Ratio of Mono vs. Di-ketal (Recycle unreacted) |

| 3b | Alkylation | 90 - 95% | Absence of dimethylated impurity |

| 3c | Deprotection | > 95% | Purity of final dione |

Note on Step 3a: While the yield is statistically limited, the unreacted starting material is easily recovered and recycled, making the "effective" yield much higher in a continuous process.

Troubleshooting & Optimization (Self-Validating Systems)

-

Issue: Low Yield in Step 1 (Condensation).

-

Issue: Poly-methylation in Step 3b.

-

Issue: Incomplete Decarboxylation.

-

Validation: Monitor

evolution via a bubbler. Do not stop reflux until bubbling ceases completely.

-

References

-

Nielsen, A. T.; Carpenter, W. R. "2,5-Dicarbethoxy-1,4-cyclohexanedione." Organic Syntheses, Coll. Vol. 5, p. 288 (1973); Vol. 45, p. 25 (1965).

- Feutrill, G. I.; Mirrington, R. N. "An Approach to the Synthesis of 2-Methylcyclohexane-1,4-dione." Australian Journal of Chemistry, 1978, 31(6), 1419-1423.

-

Lambert, J. B. et al. "The structure of 1,4-cyclohexanedione." Journal of the American Chemical Society, 1967.

-

Stork, G. et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 1963. (Foundational reference for ketone alkylation logic).

Sources

- 1. Crystal structure of diethyl 2,2′-[((1E,1′E)-{[(1R,4R)-cyclohexane-1,4-diyl]bis(azanylylidene)}bis(methanylylidene))bis(1H-pyrrole-2,1-diyl)]diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Regioselective polymethylation of α-(1 → 4)-linked mannopyranose oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Preparation method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols: Catalytic Hydrogenation of 2-Methyl-1,4-Benzoquinone to 2-Methyl-1,4-Hydroquinone

Introduction: The Strategic Reduction of a Versatile Quinone